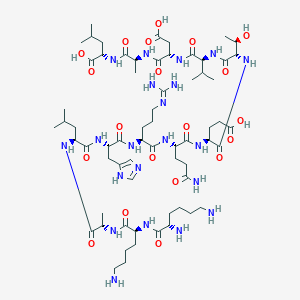
S-(1,2-Dichlorovinyl)glutathione-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1,2-Dichlorovinyl)glutathione-13C2,15N is a compound that is labeled with the stable isotopes carbon-13 (13C) and nitrogen-15 (15N). This labeling is used to trace and quantify the compound in various scientific studies. The compound is a derivative of S-(1,2-Dichlorovinyl)glutathione, which is known for its role in detoxification processes in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,2-Dichlorovinyl)glutathione-13C2,15N involves the incorporation of 13C and 15N isotopes into the glutathione molecule. The process typically starts with the synthesis of 13C and 15N-labeled amino acids, which are then used to synthesize the labeled glutathione. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their incorporation into the final product. The production methods are designed to maximize yield and purity while minimizing costs .
Analyse Chemischer Reaktionen
Types of Reactions
S-(1,2-Dichlorovinyl)glutathione-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidized derivatives.
Reduction: It can be reduced back to its thiol form.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized glutathione derivatives, reduced glutathione, and substituted glutathione compounds .
Wissenschaftliche Forschungsanwendungen
S-(1,2-Dichlorovinyl)glutathione-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving glutathione metabolism and detoxification pathways.
Biology: Helps in understanding the role of glutathione in cellular processes and oxidative stress.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione-13C2,15N involves its interaction with various enzymes and proteins involved in detoxification processes. The compound acts as a substrate for glutathione S-transferases, which catalyze the conjugation of glutathione to various electrophilic compounds. This process helps in the detoxification and elimination of harmful substances from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(1,2-Dichlorovinyl)glutathione: The non-labeled version of the compound.
S-(1,2,2-Trichlorovinyl)glutathione-13C2,15N: Another labeled glutathione derivative with an additional chlorine atom.
Uniqueness
S-(1,2-Dichlorovinyl)glutathione-13C2,15N is unique due to its stable isotope labeling, which allows for precise quantification and tracing in scientific studies. This makes it a valuable tool in research involving glutathione metabolism and detoxification pathways .
Eigenschaften
Molekularformel |
C12H17Cl2N3O6S |
|---|---|
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1/i4+1,10+1,16+1 |
InChI-Schlüssel |
IXARYIJEQUJTIZ-BOSIMJCUSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)

![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
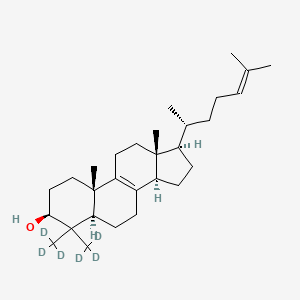
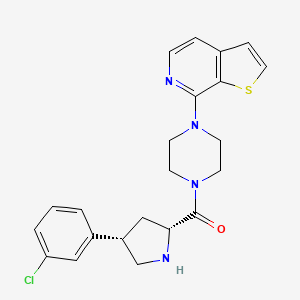


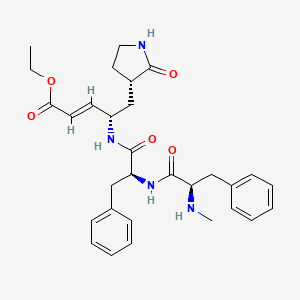
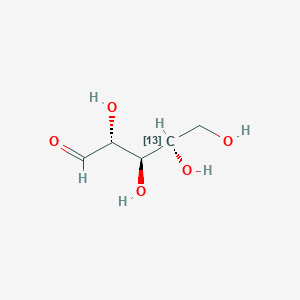
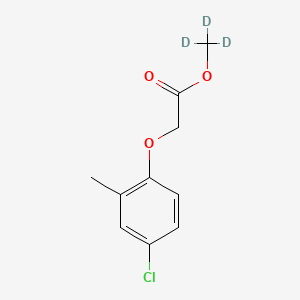
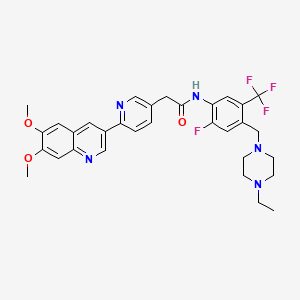

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
